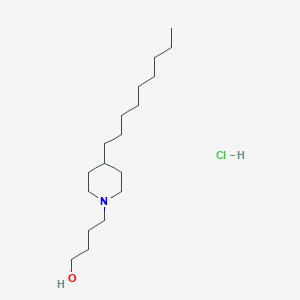
(3aR,7aS)-3a-Methyl-1,3,3a,4,7,7a-hexahydro-2-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aS)-3a-Methyl-1,3,3a,4,7,7a-hexahydro-2-benzothiophene is a chiral compound with a unique bicyclic structure. It belongs to the class of benzothiophenes, which are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-3a-Methyl-1,3,3a,4,7,7a-hexahydro-2-benzothiophene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexyl aziridine with a dialkyl malonate, followed by decarbonylation and conversion to the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to ensure the desired enantiomeric excess and chemical stability.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-3a-Methyl-1,3,3a,4,7,7a-hexahydro-2-benzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
(3aR,7aS)-3a-Methyl-1,3,3a,4,7,7a-hexahydro-2-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3aR,7aS)-3a-Methyl-1,3,3a,4,7,7a-hexahydro-2-benzothiophene exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3R,3aR,7aS)-3-Butylhexahydro-1(3H)-isobenzofuranone: Known for its use in flavor and fragrance industries.
(3aR,7aS)-3a,7a-Dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzothiophene 2,2-dioxide:
Uniqueness
(3aR,7aS)-3a-Methyl-1,3,3a,4,7,7a-hexahydro-2-benzothiophene stands out due to its specific stereochemistry and the presence of a sulfur atom in its structure, which imparts unique reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
61214-28-6 |
|---|---|
Molecular Formula |
C9H14S |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
(3aS,7aR)-7a-methyl-3,3a,4,7-tetrahydro-1H-2-benzothiophene |
InChI |
InChI=1S/C9H14S/c1-9-5-3-2-4-8(9)6-10-7-9/h2-3,8H,4-7H2,1H3/t8-,9+/m1/s1 |
InChI Key |
CNGFKOLQZRIYLN-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@]12CC=CC[C@@H]1CSC2 |
Canonical SMILES |
CC12CC=CCC1CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-Chloroanilino)phenyl]acetamide](/img/structure/B14577664.png)


![3-[3-(Chloromethyl)-1,1,3,3-tetramethyldisiloxanyl]prop-2-yn-1-ol](/img/structure/B14577682.png)

![5-Methyl-3,3a,4,9-tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14577696.png)
![3-Thiabicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-, 3,3-dioxide](/img/structure/B14577702.png)



![2-Formyl-5-[(3-methylbut-2-en-1-yl)oxy]phenyl acetate](/img/structure/B14577710.png)

![2-[(Dimethylamino)methyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14577729.png)

